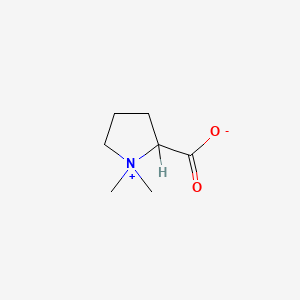

1,1-Dimethylpyrrolidinium-2-carboxylate

Descripción

Propiedades

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274274 |

Source

|

| Record name | stachydrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32039-73-9 |

Source

|

| Record name | stachydrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,1-Dimethylpyrrolidinium-2-carboxylate chemical structure and properties

An In-Depth Technical Guide to 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine)

Introduction

1,1-Dimethylpyrrolidinium-2-carboxylate, more commonly known as Stachydrine or Proline Betaine, is a quaternary ammonium compound classified as a pyrrolidine alkaloid. It is a derivative of the amino acid L-proline, where the nitrogen atom is fully methylated. This modification results in a permanent positive charge on the nitrogen atom, making it a cationic molecule.

As a naturally occurring compound, stachydrine is widely distributed in the plant kingdom, found in significant quantities in citrus fruits, alfalfa, and various medicinal herbs. In these organisms, its primary role is that of an osmoprotectant, a small organic molecule that helps cells survive osmotic stress by balancing water potential without interfering with normal cellular processes. Its biocompatibility and chemical properties have also made it a subject of interest in phytochemical research and for its potential applications in agriculture and pharmacology. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of stachydrine for researchers and drug development professionals.

Chemical Structure and Properties

Stachydrine possesses a chiral center at the C-2 position of the pyrrolidine ring, inherited from its precursor, L-proline. The naturally occurring enantiomer is (S)-1,1-dimethylpyrrolidinium-2-carboxylate. The molecule exists as a zwitterion, or inner salt, with a positively charged quaternary ammonium group and a negatively charged carboxylate group.

Physicochemical and Spectroscopic Data

The structural and physical properties of stachydrine are critical for its identification, synthesis, and application. Key data are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-1,1-Dimethylpyrrolidinium-2-carboxylate | PubChem |

| Synonyms | Stachydrine, Proline Betaine, (S)-1,1-dimethylprolinate | PubChem, |

| CAS Number | 471-87-4 | PubChem |

| PubChem CID | 10115 | PubChem |

| Molecular Formula | C₇H₁₃NO₂ | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| Appearance | White crystalline solid or hygroscopic crystals | |

| Melting Point | 235 °C (455 °F; 508 K) (decomposes) | |

| Solubility | Soluble in water and ethanol |

Spectroscopic Characterization: The structure of stachydrine is typically confirmed using a combination of spectroscopic methods.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the two N-methyl groups (a singlet), and the protons on the pyrrolidine ring, which exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylate carbon, the two equivalent N-methyl carbons, and the four carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is well-suited for detecting the cationic stachydrine molecule, which will appear at an m/z corresponding to its molecular weight plus a proton, or as the intact cation.

Synthesis and Experimental Protocols

Stachydrine can be synthesized in the laboratory, typically through the exhaustive methylation of its precursor, L-proline. This method mimics the biosynthetic pathway and is a straightforward approach for obtaining the target compound.

Protocol: Synthesis of Stachydrine via Methylation of L-Proline

This protocol describes a common method for synthesizing stachydrine hydrochloride, which can then be converted to the zwitterionic form. The procedure involves the reaction of L-proline with a methylating agent, such as methyl iodide, in the presence of a base.

Materials:

-

L-proline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Procedure:

-

Dissolution: Dissolve L-proline in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add potassium carbonate to the solution. The base acts as a proton scavenger for the carboxylic acid and the secondary amine, facilitating the methylation reaction.

-

Addition of Methylating Agent: While stirring, slowly add an excess of methyl iodide (typically 3-4 equivalents) to the mixture. This reaction is exothermic and should be performed with care, potentially in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (e.g., 6-12 hours) with continuous stirring to ensure complete methylation.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the L-proline spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium iodide and excess potassium carbonate).

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. This will yield a crude solid or oil.

-

Purification: The crude product can be purified by recrystallization. Triturate the crude solid with a solvent in which the product is insoluble, such as diethyl ether, to remove unreacted methyl iodide and other organic impurities. The resulting solid can then be recrystallized from a solvent system like ethanol/ether.

-

Conversion to Zwitterion (Optional): If the product is in its hydrochloride salt form, it can be converted to the zwitterionic stachydrine by treatment with a basic ion-exchange resin or by careful neutralization.

Causality and Experimental Choices:

-

Excess Methyl Iodide: Using an excess of the methylating agent ensures that the reaction goes to completion, achieving exhaustive methylation of the proline nitrogen to form the quaternary ammonium salt.

-

Choice of Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the carboxylic acid and amine but is not so strong as to cause unwanted side reactions. It is also easily removed by filtration.

-

Reflux Conditions: Heating under reflux provides the necessary activation energy for the Sₙ2 reaction between the proline nitrogen and methyl iodide to occur at a reasonable rate.

Caption: Workflow for the synthesis of Stachydrine from L-proline.

Biological Role and Mechanism of Action

The primary and most well-documented biological function of stachydrine is its role as a compatible solute or osmoprotectant. Organisms accumulate stachydrine in the cytoplasm under conditions of high salinity or drought to maintain cell turgor and protect cellular structures.

Mechanism of Action as an Osmoprotectant: Under osmotic stress, water tends to leave the cell, leading to an increase in intracellular solute concentration, which can be detrimental to protein structure and enzyme function. Stachydrine, being highly soluble and zwitterionic, does not significantly interact with or perturb cellular macromolecules even at high concentrations. Its accumulation in the cytoplasm increases the intracellular osmotic potential, which in turn reduces the water potential gradient across the cell membrane, preventing water loss and protecting the cell from dehydration.

Caption: Mechanism of stachydrine as a cellular osmoprotectant.

Applications in Research and Drug Development

The unique properties of stachydrine make it a molecule of interest in several areas:

-

Agriculture: There is interest in genetically engineering crops to produce or accumulate higher levels of stachydrine to enhance their tolerance to drought and salinity, which are major agricultural challenges.

-

Pharmacology: Stachydrine has been investigated for various potential therapeutic effects, including anti-inflammatory, antioxidant, and cardioprotective activities. Its ability to stabilize proteins could also be explored in drug formulation to protect therapeutic proteins from degradation.

-

Phytochemical Standard: As a known component of many medicinal plants, pure stachydrine serves as a reference standard for the quality control and standardization of herbal extracts.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate (stachydrine) is a functionally significant natural product with a well-defined role as an osmoprotectant. Its chemical structure, characterized by a permanently charged quaternary nitrogen and a carboxylate group, dictates its high solubility and biocompatibility. The straightforward synthesis from L-proline makes it accessible for further research into its potential applications in agriculture and medicine. For scientists and researchers, stachydrine represents a versatile molecular scaffold whose properties can be leveraged for developing stress-tolerant crops or as a starting point for novel therapeutic agents.

References

-

Title: Stachydrine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: STACHYDRINE Source: FDA.gov URL: [Link]

-

Title: Proline betaine (stachydrine) and its biosynthetic precursor proline are accumulated in the cytoplasm of salt-stressed Medicago sativa Source: Planta, Springer URL: [Link]

-

Title: Stachydrine in Alfalfa (Medicago sativa L.) Shoots Source: Plant Physiology, Oxford Academic URL: [Link]

Unraveling the Anti-Fibrotic Mechanism of Action of 1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine): A Comprehensive Technical Guide

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, commonly known as Stachydrine or N,N-dimethyl-L-proline, is a pyrrolidine betaine alkaloid historically isolated from Leonurus japonicus (Motherwort)[1]. In recent years, it has transitioned from a compound of interest in traditional pharmacognosy to a highly targeted therapeutic candidate in modern drug development due to its profound anti-fibrotic, anti-inflammatory, and cardioprotective properties[2][3]. Fibrosis—driven by the excessive deposition of extracellular matrix (ECM) proteins—remains a challenging pathological endpoint in cardiovascular, hepatic, and pulmonary diseases.

This technical guide provides an in-depth mechanistic analysis of how 1,1-Dimethylpyrrolidinium-2-carboxylate disrupts fibrogenesis, offering actionable insights and self-validating experimental protocols for researchers and drug development professionals.

Core Mechanisms of Action in Fibrogenesis

Inhibition of the AngII/TGF-β1/Smad Signaling Axis

The most well-characterized anti-fibrotic mechanism of Stachydrine is its targeted suppression of the Angiotensin II (AngII) and Transforming Growth Factor β1 (TGF-β1) fibrogenic axis[4]. AngII is a potent neurohumoral factor that triggers the de novo production of TGF-β1, recognized as the master regulator of fibrosis.

Stachydrine systematically downregulates the expression of Angiotensinogen (AGT), Angiotensin-Converting Enzyme (ACE), and the AngII Type 1 Receptor (AT1R)[4]. By neutralizing upstream AngII signaling, it blunts the downstream phosphorylation of Smad2 and Smad3[5][6]. Preventing the nuclear translocation of the p-Smad2/3 complex directly inhibits the transcription of pro-fibrotic genes, effectively halting the differentiation of resting fibroblasts into hyperactive, α-SMA-expressing myofibroblasts[4].

Modulation of Inflammation via NF-κB and JAK/STAT Pathways

Fibrosis is inextricably linked to chronic inflammation. Stachydrine exhibits potent anti-inflammatory effects by inhibiting the Nuclear Factor kappa B (NF-κB) and Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathways[7][8].

In models of isoproterenol-induced hypertrophy and reactive fibrosis, Stachydrine prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[7]. This mechanical blockade suppresses the release of pro-inflammatory cytokines—such as IL-6, TNF-α, and IFN-γ—which are known to exacerbate the fibrotic microenvironment and drive sustained fibroblast activation[5][7].

Extracellular Matrix (ECM) Remodeling and Oxidative Stress Reduction

Beyond receptor-level signaling, Stachydrine regulates the delicate balance between Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs), preventing the pathological accumulation of structural proteins like Collagen I and III[2]. Furthermore, it mitigates oxidative stress by augmenting the activity of endogenous antioxidant enzymes (Superoxide Dismutase [SOD] and Glutathione Peroxidase [GSH-Px]), while simultaneously reducing Malondialdehyde (MDA) and reactive oxygen species (ROS) accumulation[5][7].

Quantitative Data & Biomarker Modulation

To provide a clear overview of Stachydrine's efficacy, the following table summarizes the quantitative modulation of key fibrotic and inflammatory biomarkers observed across validated preclinical models[4][7].

| Biomarker / Parameter | Biological Role | Modulation by Stachydrine | Experimental Observation |

| α-SMA | Myofibroblast activation marker | ↓ Downregulated | Significant reduction in protein expression in AngII-stimulated CFs. |

| Collagen I & III | Primary ECM structural proteins | ↓ Downregulated | Reduced mRNA levels and histological deposition (Masson's trichrome). |

| p-Smad2/3 | TGF-β1 intracellular effectors | ↓ Downregulated | Decreased phosphorylation ratio compared to total Smad2/3. |

| IL-6 / TNF-α | Pro-inflammatory cytokines | ↓ Downregulated | Reduced serum and tissue levels via NF-κB inhibition. |

| SOD / GSH-Px | Antioxidant enzymes | ↑ Upregulated | Restored enzymatic activity, reducing ROS-mediated tissue damage. |

| LV Ejection Fraction | Cardiac functional output | ↑ Improved | Preserved hemodynamic function in Transverse Aortic Constriction (TAC) models. |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline gold-standard approaches for evaluating Stachydrine's anti-fibrotic efficacy. The causality behind each step is explicitly detailed to establish a self-validating experimental system.

Protocol 1: In Vivo Evaluation using the TAC-Induced Cardiac Fibrosis Model

Rationale: Transverse Aortic Constriction (TAC) induces pressure overload, reliably mimicking hypertensive heart disease and subsequent reactive fibrosis[6].

-

Surgical Induction: Anesthetize male Wistar rats. Perform a minimally invasive thoracotomy and constrict the transverse aorta using a 27-gauge needle alongside a 7-0 silk suture.

-

Causality: The specific 27-gauge needle ensures a standardized pressure gradient across the cohort, producing consistent left ventricular hypertrophy and fibrosis without causing immediate acute heart failure or mortality.

-

-

Randomization & Dosing: Three days post-surgery (allowing for acute surgical recovery and stabilization of hemodynamics), randomize animals into Sham, TAC-Vehicle, and TAC-Stachydrine groups. Administer Stachydrine intragastrically (e.g., 8-15 mg/kg/day) for 12 weeks[3][6].

-

In-Life Hemodynamic Assessment: At week 12, perform echocardiography and pressure-volume loop analysis.

-

Causality: Non-invasive echocardiography validates the functional decline in the vehicle group (internal negative control) and quantifies the preservation of Ejection Fraction (EF) in the treated group prior to tissue harvest, ensuring the functional relevance of the molecular findings.

-

-

Endpoint Histology: Harvest the heart, fix in 4% paraformaldehyde, and stain with Masson's Trichrome.

-

Causality: Trichrome specifically stains collagen fibers blue against red muscle tissue, allowing for precise, high-contrast digital quantification of the interstitial and perivascular fibrotic area relative to total tissue area.

-

Protocol 2: In Vitro AngII-Stimulated Cardiac Fibroblast (CF) Assay

Rationale: Isolating the direct cellular effects of Stachydrine on fibroblasts eliminates systemic confounding factors (such as secondary benefits from blood pressure reduction)[4].

-

Cell Isolation: Isolate primary CFs from neonatal rat ventricles using differential adherence (fibroblasts adhere to standard culture plastic significantly faster than cardiomyocytes).

-

Starvation & Stimulation: Culture CFs in serum-free media for 24 hours to synchronize the cell cycle. Stimulate with 1 μM AngII in the presence or absence of varying concentrations of Stachydrine (e.g., 10-100 μM).

-

Causality: Serum starvation ensures that observed fibroblast activation is strictly due to the introduced AngII and not an artifact of undefined serum-derived growth factors.

-

-

Molecular Quantification: After 48 hours, lyse cells and perform Western Blotting for α-SMA, Collagen I, and p-Smad2/3.

-

Causality: Normalizing p-Smad2/3 to total Smad2/3 (rather than just a housekeeping gene like GAPDH) validates that Stachydrine actively inhibits the phosphorylation/activation of the pathway rather than merely depleting total cellular protein stores.

-

Pathway & Workflow Visualizations

Caption: Molecular mechanism of Stachydrine inhibiting fibrogenesis via TGF-β/Smad and NF-κB pathways.

Caption: Self-validating in vivo experimental workflow for evaluating anti-fibrotic efficacy.

Conclusion & Translational Outlook

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine) represents a highly promising, multi-target therapeutic candidate for fibrotic diseases. By simultaneously dismantling the AngII/TGF-β1 pro-fibrotic axis and extinguishing NF-κB/JAK-STAT-driven inflammation, it addresses both the triggers and the executioners of extracellular matrix deposition[4][7]. For drug development professionals, optimizing the pharmacokinetic profile and delivery mechanisms of this pyrrolidine betaine could unlock novel, disease-modifying treatments for cardiac remodeling, hepatic fibrosis, and other intractable fibrotic conditions.

References[5] Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn7Yakq_-AHHDLS83A5eVCssK7mFQIttOW76bvWYan5Owoz9hsLeUJVTiJ29y-ArgEZ3-1UAiKGl-1zL8P32HEWdms_XPiur8HIkul4NV1qJLAjEGDB2BFZ7nFx4OlnXgv3Teysvpfy67Z14c=[3] A review of pharmacological and pharmacokinetic properties of stachydrine, sci-hub.box,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObz6bB4-p7eEYUiTK2aDrNG5VyHlkypqi0wFsNDa8opNEHyvZOpCD2k8GNeTyy4Jjc4ue30WFVu07NSjS8CnK49VhlTwIMD32Uv55frghvcAMLCWkWwpB9zs5-ZlDX7n9RTB3Auxs8Pw=[8] Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress, ovid.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-E-iVn7aJWDf4Kc5g4VqUWFPeSdJmw4crQWihZN5S-2qaC-8zzPQhhe_7eTRFegxX1K9-uUpAJWXZJzvzO1BmknDGiJSDIkM9XilW5bN2SJSVpNlfIXdq9b9-Ojb1NamvttjiY_YzYRtjhjtS-24ZxSIh5ofu14QMbwlVQIc0EK_d9Dz9P6Ey2LDh-MxgGabIsMFDx8dcQ8ya1kM2idFtg4yMOlSpc74O4J9Ubq0g8mjR-5ZA[6] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways, frontiersin.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo5dcoS_p9QC8fOhxyVHSacCHaTFmsMDkIBuAt4zT1JJSqhmquBVuTphAw5yveb8tRD83n1DxvQPxOyicsVMWbO-mWfEu87FoMls-U1wrezFEmtt01hKghJZ8gryrnNWwCmS0Qgzx8MKcx2RjK_geN3313S9r_OuQfJUCW426TKCeweT9rOJkME57jPLX7Z9w1dcinfQ==[7] Stachydrine ameliorates pressure overload-induced diastolic heart failure by suppressing myocardial fibrosis, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC2gyL6SFYUd1PLypq172mcFbbcCUBkbEQJJl5l79PxNMLfE75YnrpWsobdj9rQhpF7FysfJ61BMUmoHIXrfunjBU3g1P4-cbvXR7IuI1bCjHipOjMBsGr0EZ7uAfdlePOpcVMo4L3OhxeWkfy0m7xLNuckFssnTCQD4Fvfy1bQXt_BAPUw4wcAnR3_hmL99N6iisQ4Ud-o8Bre2pC-wPnkSFQq991w7Y7miYLgWTCYeQA_s2KRUGGMGFd70vdUNRrc2ybNmYWYI3Pk3CvnHIDkAzVjypCzKrtqiw=[1] CAS 471-87-4: (-)-Stachydrine | CymitQuimica, cymitquimica.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIs4rvI7YfV4Fm5hFCfGcvl6TMONUir2t2l36g49RHWNoWZOU7nUYKzDuxqaEo76_ppuaTQvm9k1WwmjmMDB-94Il2mddfVqLJdu9fY3b-rBFBRPpdbi09ymkDJi_9ac_y[9] Feature Papers in Food Chemistry - MDPI, mdpi-res.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaPud-sX_GbcmpL9DkfaJmuuVzu655gMJnlBEtObxz_cA0oN1hg1w0j026MxST7t_TRH2UZJMEPsQ-M3YnK32fHAzGjzOEey8_PEM6pVKMk6ULiHRrges8RsdjU6kRd3wJ1BOH4GXjQR7nhFs5cd-LxeiWib58kImwk5fDet1CaBoY3x22QI3arxCkHrrPHA3riTnrrw==[2] MOTHERWORT (LEONURUS JAPONICUS) EXTRACT - Ataman Kimya, atamanchemicals.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkbe1T_uOMaqWTyj3cq05lP4wpFFcsaiueT-irA4rQbGGaN8FujV_VUKi0Q96nmPUu1NRD8ksLF_mDvMU-TqlCT_VhsLfC5roqKeIBGkHddQYGHUM6B6pp3j_AiuuWCCUu1bf_tbsNifM6t-OnjaLPJchqZCrwKcXGpWNHMZMiuFMFYD4Tmk8N[4] N,N-DIMETHYLPROLINE - Inxight Drugs, ncats.io,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8LpWeWQa3xvvqq6rR75DZI6gCuqeetCrvDIWozavgNZqhvCzhSCGszwAMoUIC-q1HFQGuWl_UfpKC5hN6qF1HtikuBQLSPWfbubbPJw93Jfb_cfhQf2T-eOli5dDx-QKyEbgUb7c=

Sources

- 1. CAS 471-87-4: (-)-Stachydrine | CymitQuimica [cymitquimica.com]

- 2. sci-hub.box [sci-hub.box]

- 3. N,N-DIMETHYLPROLINE [drugs.ncats.io]

- 4. Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. mdpi-res.com [mdpi-res.com]

The Pharmacological Landscape of 1,1-Dimethylpyrrolidinium-2-carboxylate In Vitro: Mechanisms, Pathways, and Analytical Protocols

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, universally known in pharmacognosy as Stachydrine (or proline betaine), is a naturally occurring quaternary ammonium alkaloid derived primarily from Leonurus japonicus and various citrus species 1. While historically utilized in traditional medicine, modern in vitro pharmacological profiling has unveiled Stachydrine as a highly pleiotropic molecule. It functions as a potent modulator of intracellular kinase cascades, exhibiting robust cardioprotective, anti-inflammatory, and anti-neoplastic properties.

This technical guide dissects the core in vitro mechanisms of Stachydrine, providing drug development professionals with a rigorous framework of its signal transduction pathways, quantitative efficacy metrics, and self-validating experimental protocols designed to ensure high-fidelity data generation.

Core Pharmacological Mechanisms (In Vitro Perspectives)

Endothelial Preservation and Vasorelaxation

Endothelial dysfunction is the primary pathological precursor to metabolic cardiovascular diseases. In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) and Bovine Aortic Endothelial Cells (BAECs) demonstrate that Stachydrine acutely induces endothelium-dependent relaxation by upregulating Nitric Oxide (NO) production 2.

Mechanistically, Stachydrine acts as an upstream activator of Liver Kinase B1 (LKB1), which subsequently phosphorylates AMP-activated protein kinase (AMPK). This triggers a downstream cascade resulting in the phosphorylation of Protein Kinase B (Akt) and Endothelial NO Synthase (eNOS) at Ser1177. Furthermore, Stachydrine has been shown to alleviate high-glucose-induced cellular senescence by activating the SIRT1 signaling pathway, thereby preserving endothelial integrity under metabolic stress 3.

AMPK/Akt/eNOS signaling cascade induced by Stachydrine in endothelial cells.

Anti-Neoplastic Activity: Apoptosis and Kinase Inhibition

In the context of oncology, Stachydrine acts as a dual-action anti-metastatic and pro-apoptotic agent. In breast cancer models (MCF-7 and T47D cells), Stachydrine concurrently suppresses the PI3K/Akt and ERK survival signals 4.

Simultaneously, it triggers the intrinsic mitochondrial apoptosis pathway. By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, Stachydrine induces mitochondrial membrane depolarization. This stoichiometric shift facilitates the release of cytochrome c, leading to the sequential cleavage and activation of Caspase-9 and Caspase-3, ultimately executing programmed cell death 5.

Stachydrine-mediated intrinsic apoptosis and survival signal inhibition in cancer.

Quantitative Pharmacological Data Summary

To guide in vitro assay design, the following table synthesizes the effective concentrations and phenotypic outcomes of Stachydrine across various established cell lines.

| Cell Line / Model | Target Pathology | Effective Concentration | Key Mechanistic Observation |

| HUVEC / BAEC | Endothelial Dysfunction | 1 – 10 µM | Increased NO production via AMPK/Akt/eNOS cascade. |

| MCF-7 / T47D | Breast Carcinoma | ~500 µM (IC₅₀) | Dose-dependent apoptosis induction; Akt/ERK suppression. |

| KGN (Granulosa) | Premature Ovarian Insufficiency | 1 µM | Activation of Nrf2/HO-1 pathway; reduction of ROS. |

| NPCs | Intervertebral Disc Degeneration | 10 – 50 µM | Suppression of IL-1β-induced PI3K/Akt/NF-κB activation. |

Self-Validating In Vitro Experimental Protocols

As an Application Scientist, I emphasize that experimental design must move beyond simple observation to establish definitive causality. The following protocols are engineered as self-validating systems —incorporating specific pharmacological inhibitors to prove hierarchical signal transduction, ensuring that your data is robust, reproducible, and publication-ready.

Protocol 1: Elucidating the eNOS Activation Cascade in Endothelial Cells

Objective: To definitively prove that Stachydrine-induced NO production is reliant on the sequential activation of the AMPK → Akt → eNOS axis. Causality Rationale: By utilizing Compound C (an AMPK inhibitor) and MK2206 (an Akt inhibitor) in parallel arms, we create a validation matrix. If MK2206 blocks eNOS phosphorylation but leaves AMPK phosphorylated, it definitively proves that Akt sits downstream of AMPK in this specific cascade.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Seed HUVECs in 6-well plates at 2×105 cells/well. Grow to 80% confluence in EGM-2 medium. Starve cells in serum-free basal medium for 6 hours prior to treatment to establish a quiescent baseline kinase state.

-

Inhibitor Pre-treatment (The Validation Step):

-

Group A (Vehicle): Add DMSO (0.1%).

-

Group B (AMPK Block): Pre-treat with Compound C (10 µM) for 1 hour.

-

Group C (Akt Block): Pre-treat with MK2206 (1 µM) for 1 hour.

-

-

Stachydrine Administration: Introduce Stachydrine (10 µM) to all groups and incubate for 60 minutes.

-

NO Quantification: Load cells with DAF-FM diacetate (5 µM) for 30 minutes in the dark. Wash thrice with PBS. Measure fluorescence (Ex: 495 nm / Em: 515 nm) using a microplate reader to quantify intracellular NO bursts.

-

Orthogonal Protein Validation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting probing for p-AMPK (Thr172), p-Akt (Ser473), and p-eNOS (Ser1177).

Protocol 2: Quantifying Intrinsic Apoptosis in Breast Carcinoma

Objective: To determine the precise IC₅₀ of Stachydrine in MCF-7 cells and validate the mitochondrial apoptotic pathway. Causality Rationale: Pairing a metabolic viability assay (CCK-8) with a terminal event assay (Annexin V/PI) and mechanistic probing (Bax/Bcl-2 ratio) ensures that reduced viability is causally linked to programmed cell death, rather than mere cytostatic cell cycle arrest.

Step-by-Step Methodology:

-

Dose-Response Seeding: Seed MCF-7 cells in a 96-well plate at 5×103 cells/well in DMEM + 10% FBS. Allow 24 hours for adherence.

-

Treatment Matrix: Treat cells with a Stachydrine concentration gradient (0, 50, 100, 250, 500, 750, 1000 µM) for 24 and 48 hours.

-

Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C. Read absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression analysis (expected IC₅₀ ≈ 500 µM).

-

Apoptosis Flow Cytometry: Scale up the IC₅₀ treatment to a 6-well plate. Post-treatment (48h), harvest cells (including floating cells to capture late apoptotic bodies). Resuspend in 1X Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to differentiate early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

-

Mechanistic Confirmation: Extract total protein and perform Western Blotting. A successful induction of the intrinsic pathway must show a decreased Bcl-2 band, an increased Bax band, and the presence of cleaved Caspase-3 (17/19 kDa).

References

- PubChem. "1,1-Dimethylpyrrolidinium-2-carboxylate | C7H13NO2 | CID 554". National Center for Biotechnology Information.

- NCATS Inxight Drugs. "STACHYDRINE HYDROCHLORIDE". National Center for Advancing Translational Sciences.

- ACS Publications. "Stachydrine Mediates Rapid Vascular Relaxation: Activation of Endothelial Nitric Oxide Synthase Involving AMP-Activated Protein Kinase and Akt Phosphorylation in Vascular Endothelial Cells". Journal of Agricultural and Food Chemistry.

- Frontiers. "Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways". Frontiers in Pharmacology.

- PubMed Central (PMC). "Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders". National Institutes of Health.

Sources

- 1. 1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate | C7H13NO2 | CID 554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STACHYDRINE HYDROCHLORIDE [drugs.ncats.io]

- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine): Molecular Weight, Solubility Profile, and Preclinical Formulation Strategies

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known in the literature as stachydrine or proline betaine, is a naturally occurring zwitterionic alkaloid[1]. As a quaternary ammonium compound, it has garnered significant attention in drug development for its robust cardioprotective properties and its ability to inhibit the NF-κB signaling pathway[2]. Furthermore, its high hydrophilicity and efficient renal excretion make it a highly reliable objective biomarker for citrus fruit consumption in nutritional metabolomics[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic solubility profile, and field-proven formulation protocols for preclinical research.

Physicochemical Profiling

From a structural standpoint, stachydrine is characterized by a pyrrolidine ring substituted with a carboxylate group and a quaternary nitrogen bearing two methyl groups[1]. This specific structural arrangement confers a stable zwitterionic form (inner salt) at physiological pH, marked by a permanent positive charge on the nitrogen atom and a deprotonated carboxyl group[3].

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | 1,1-Dimethylpyrrolidinium-2-carboxylate | IUPAC standard nomenclature[4]. |

| Common Synonyms | Stachydrine, Proline betaine, N,N-Dimethyl-L-proline | Used interchangeably in literature[2]. |

| CAS Number | 471-87-4 | Unique numerical identifier[5]. |

| Molecular Formula | C₇H₁₃NO₂ | Indicates a highly saturated, low-molecular-weight organic structure[5]. |

| Molecular Weight | 143.18 g/mol | Low molecular weight facilitates rapid systemic absorption[5]. |

| Appearance | White to off-white crystalline solid | Indicates high purity; hygroscopic nature requires desiccation[1]. |

| Melting Point | 235°C (Decomposes) | High melting point reflects strong intermolecular ionic lattice forces[4]. |

Solubility Profile & Thermodynamics

The zwitterionic nature of 1,1-dimethylpyrrolidinium-2-carboxylate dictates its solubility thermodynamics. The permanent dipole allows for excellent hydration in aqueous media, while the pyrrolidine ring provides sufficient lipophilicity to interact with polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3].

Table 2: Empirical Solubility Data

| Solvent | Solubility Limit | Max Molarity | Formulation Notes |

| Water (H₂O) | 32 mg/mL | 223.49 mM | Highly soluble. Sonication is recommended to disrupt the crystal lattice[6]. |

| DMSO | 82.5 mg/mL | 576.2 mM | Primary organic solvent. Critical: Must use fresh, anhydrous DMSO[6]. |

| Methanol / Ethanol | Soluble | N/A | Useful for organic extraction and analytical chromatography[1]. |

| Ether | Insoluble | < 1 mg/mL | Utilized for compound precipitation and purification[1]. |

Expert Insight on Solvent Selection: When utilizing DMSO, the anhydrous state of the solvent is non-negotiable. Because stachydrine possesses a highly polar carboxylate moiety, moisture-contaminated DMSO introduces competitive hydrogen bonding from water molecules. This alters the primary solvation shell, significantly reducing the compound's solubility and leading to spontaneous micro-precipitation in concentrated stock solutions[5].

Preclinical Formulation Strategies

To ensure reproducible pharmacological data, the formulation of stachydrine must be approached as a self-validating system. The following protocols detail the exact methodologies for in vitro and in vivo preparations.

In Vitro Stock Preparation (DMSO)

For cellular assays (e.g., NF-κB inhibition in myocardial cells), a concentrated stock solution is required.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 14.32 mg of Stachydrine powder.

-

Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to achieve a 100 mM stock solution.

-

Dissolution (Energy Input): Subject the vial to ultrasonic bath sonication for 5–10 minutes at room temperature. Causality: Sonication provides the mechanical cavitation energy required to overcome the high lattice energy of the crystalline solid[6].

-

Verification: Inspect visually against a dark background. The solution must be 100% clear with no particulate matter.

-

Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles[6].

In Vivo Formulation Workflow

For animal models, administering pure DMSO is highly toxic. A step-down solvent gradient is required to transition the hydrophobic/hydrophilic balance without precipitating the drug[6].

Step-by-Step Methodology (Target: 2 mg/mL Working Solution):

-

Primary Solubilization: Add 100 μL of a 20 mg/mL clear DMSO stock solution to the formulation vial (10% final volume).

-

Co-solvent Addition: Add 400 μL of PEG300 (40% final volume) and vortex continuously. Causality: PEG300 acts as a bridging co-solvent, lowering the dielectric constant gap between DMSO and water[6].

-

Surfactant Addition: Add 50 μL of Tween 80 (5% final volume) and mix until fully clarified. Causality: Tween 80 is a non-ionic surfactant that coats any microscopic nucleation sites, preventing micelle aggregation and crystal growth[6].

-

Aqueous Phase: Finally, add 450 μL of physiological Saline (45% final volume) dropwise while vortexing. Causality: Saline is added last to match physiological osmolarity and finalize the volume to 1.0 mL[6].

Fig 1: Step-by-step in vivo formulation workflow for Stachydrine.

Mechanistic Applications: NF-κB Pathway Inhibition

Beyond its role as an osmoprotectant, 1,1-dimethylpyrrolidinium-2-carboxylate is a potent pharmacological agent. It actively inhibits the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[2].

Mechanistically, stachydrine prevents the nuclear translocation of the p65 subunit[2]. By keeping p65 sequestered in the cytoplasm, it effectively downregulates the transcription of pro-inflammatory cytokines and hypertrophic genes, providing the causality behind its observed cardioprotective effects in myocardial cell hypertrophy models[2].

Fig 2: Mechanism of action: Stachydrine inhibits NF-κB p65 nuclear translocation.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate (Stachydrine) is a highly versatile zwitterionic compound with a molecular weight of 143.18 g/mol [5]. Its unique solubility profile—highly soluble in both water and anhydrous DMSO—requires precise formulation strategies to maintain stability in preclinical models[6]. By adhering to the sequential co-solvent methodologies outlined in this guide, researchers can ensure optimal bioavailability and reproducible inhibition of the NF-κB pathway in therapeutic applications.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. Dietary Sources of Glycine Betaine and Proline Betaine in Plant Foods and Their Potential Biological Relevance in Human Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 471-87-4,N,N-Dimethyl-L-proline | lookchem [lookchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Stachydrine | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]

1,1-Dimethylpyrrolidinium-2-carboxylate Receptor Binding Affinity: A Technical Whitepaper on Target Modulation and Experimental Workflows

Executive Summary

1,1-Dimethylpyrrolidinium-2-carboxylate, chemically classified as a proline betaine alkaloid and commonly known as stachydrine, has emerged as a high-value small molecule in modern pharmacognosy and drug development. While historically recognized for its broad-spectrum cardiovascular and neuroprotective properties, recent advancements in computational chemistry and molecular pharmacology have elucidated its direct receptor binding profiles. This whitepaper provides an in-depth technical analysis of stachydrine’s binding affinities across key therapeutic targets—specifically the NLRP3 inflammasome, pro-inflammatory cytokines (IL-6, TNF-α), and bacterial virulence proteins (AhlC)—and outlines the self-validating experimental workflows required to study these interactions.

Pharmacological Landscape: Receptor Targets and Binding Mechanics

NLRP3 Inflammasome Modulation

Neurodegenerative disorders and clinical depression are increasingly linked to neuroinflammatory cascades driven by inflammasome activation. Stachydrine exhibits a highly favorable binding affinity to the NLRP3 receptor[1]. By docking into the active site of NLRP3, stachydrine acts as a structural antagonist, preventing the oligomerization and assembly of the inflammasome complex. This upstream blockade effectively attenuates the downstream activation of NF-κB and subsequent neuroinflammation, a mechanism that has been experimentally validated to reverse depressive-like behaviors in lipopolysaccharide (LPS)-induced in vivo models[1].

Pro-inflammatory Cytokines: IL-6 and TNF-α

Beyond intracellular receptor antagonism, stachydrine directly binds and neutralizes circulating pro-inflammatory cytokines, acting as a molecular sink. Molecular docking studies demonstrate that stachydrine binds to Interleukin-6 (IL-6) with a binding energy of -5.9 kcal/mol, forming critical hydrogen bonds with residues such as GLU-42[2]. Furthermore, it binds to Tumor Necrosis Factor-alpha (TNF-α) with an affinity of -6.8 kcal/mol, interacting with ARG-332, ARG-372, and VAL-373[2]. The interaction with glutamic acid residues is particularly notable; computational optimizations suggest that the negative partial charge of the carboxyl group oxygens on the target protein drives this hydrogen bonding, highlighting the importance of stachydrine's electrostatic profile[3].

Antibacterial Targets: AhlC Toxin Protein

In the context of infectious diseases, stachydrine has been identified as a potent inhibitor of the AhlC toxin protein produced by the pathogen Aeromonas hydrophila. Docking simulations reveal a binding affinity of -4.2 kcal/mol, characterized by stable electrostatic and hydrogen bond interactions with key active site residues (ASN-32, GLN-35, ARG-112, ASP-116)[4]. By neutralizing AhlC, stachydrine disrupts the formation of the tripartite Ahl toxin pore, highlighting its potential as a targeted anti-virulence agent that disarms the bacteria without inducing the selective pressure typical of traditional bactericidal antibiotics[5].

Quantitative Binding Affinity Data

To facilitate rapid comparative analysis, the thermodynamic binding metrics and key interacting residues for stachydrine across its primary targets are summarized below.

| Target Receptor / Protein | Primary Biological Function | Binding Affinity (kcal/mol) | Key Interacting Residues |

| TNF-α | Pro-inflammatory cytokine signaling | -6.8 | ARG-332, ARG-372, VAL-373 |

| IL-6 | Pro-inflammatory cytokine signaling | -5.9 | GLU-42 |

| AhlC Toxin | Bacterial virulence (pore formation) | -4.2 | ASN-32, GLN-35, ARG-112, ASP-116 |

| NLRP3 | Inflammasome assembly | Favorable (Modulatory) | N/A (Complex interface) |

Signaling Pathway Visualization

To contextualize the physiological impact of these binding interactions, the following diagram maps the inhibitory pathways of stachydrine on inflammatory cascades.

Stachydrine inhibitory modulation of NLRP3 and IL-6/TNF-α driven NF-κB inflammatory cascade.

Experimental Methodologies: From In Silico to In Vitro

To ensure scientific integrity, drug development protocols must operate as self-validating systems. The following methodologies detail the causal logic and step-by-step execution for evaluating stachydrine's receptor binding, moving from theoretical prediction to empirical thermodynamic validation.

Protocol 1: In Silico Molecular Docking Workflow

Rationale: Computational docking predicts the optimal thermodynamic binding conformation. We utilize AutoDock Vina due to its robust scoring function that accounts for steric hindrance, hydrophobic interactions, and hydrogen bonding thermodynamics[2].

Step-by-Step Execution:

-

Ligand Preparation: Retrieve the 3D structure of stachydrine (CID 554) in .sdf format. Convert to .pdbqt format using AutoDockTools. Causality: Explicitly assigning Gasteiger partial charges and merging non-polar hydrogens is critical to accurately model the electrostatic interactions that drive stachydrine's binding[2].

-

Receptor Preparation: Download target crystal structures (e.g., IL-6[PDB: 1ALU]) from the RCSB PDB. Strip co-crystallized water molecules and native ligands to expose the apoprotein cavity. Causality: Adding polar hydrogens simulates the physiological protonation state required for accurate hydrogen bond prediction[2].

-

Grid Box Definition: Define a spatial grid box centered on the known active site (e.g., GLU-42 for IL-6). The grid must encompass the entire binding pocket to allow the algorithm to sample all translational and rotational degrees of freedom without artificial constraints.

-

Docking Execution: Run AutoDock Vina. The algorithm utilizes an iterated local search global optimizer to find the conformation with the lowest Gibbs free energy (ΔG).

-

Analysis: Extract the top-ranked poses. Visualize hydrogen bonds and hydrophobic contacts using PyMOL to validate the structural feasibility of the interaction[2].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Validation

Rationale: In silico data represents theoretical thermodynamics. To create a self-validating system, SPR is employed to empirically measure the real-time association ( kon ) and dissociation ( koff ) rates, yielding the exact equilibrium dissociation constant ( KD ).

Step-by-Step Execution:

-

Sensor Chip Functionalization: Immobilize the purified target receptor (e.g., recombinant NLRP3 or IL-6) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Causality: Covalent linkage ensures the receptor remains stable during continuous microfluidic flow, preventing baseline drift.

-

Analyte Preparation: Prepare a concentration gradient of stachydrine (e.g., 1 µM to 100 µM) in the running buffer (e.g., HBS-EP+). Causality: A multi-concentration gradient is mathematically required to fit the binding responses to a 1:1 Langmuir kinetic model accurately.

-

Injection and Measurement: Inject the stachydrine solutions over the functionalized chip at a constant flow rate (e.g., 30 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

-

Regeneration: Apply a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound stachydrine. Causality: This resets the sensor surface for the next concentration injection without denaturing the immobilized receptor.

-

Data Fitting: Subtract the reference cell signal to eliminate bulk refractive index changes. Fit the resulting sensograms to determine the KD . A KD in the low micromolar to nanomolar range confirms high-affinity binding, corroborating the in silico docking score.

Sequential workflow from computational ligand preparation to empirical SPR validation.

Conclusion

1,1-Dimethylpyrrolidinium-2-carboxylate demonstrates versatile and potent receptor binding capabilities. By physically interacting with critical inflammatory mediators like NLRP3, IL-6, and TNF-α, as well as bacterial virulence factors like AhlC, it provides a robust structural scaffold for the development of novel neuroprotective, anti-inflammatory, and anti-virulence therapeutics. The integration of computational docking with empirical SPR validation frameworks ensures high-fidelity lead optimization, establishing a trustworthy foundation for future clinical translation.

References

- Title: Antidepressant Role of Stachydrine in LPS Induced Depression by Targeting Neuroinflammatory Signaling Source: Pakistan Journal of Medical & Cardiological Review URL

- Source: nih.

- Title: In Silico Study of Betaine, Isoleucine, and DL-Stachydrine Compounds in Shipworm (Spathoteredo obtusa)

- Source: wolfram.

Sources

- 1. pakjmcr.com [pakjmcr.com]

- 2. Molecular docking analysis of stachydrine and sakuranetin with IL-6 and TNF-α in the context of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [WSRP25] Exploring small molecule binding with interleukin proteins - Online Technical Discussion Groups—Wolfram Community [community.wolfram.com]

- 4. In Silico Study of Betaine, Isoleucine, and DL-Stachydrine Compounds in Shipworm (Spathoteredo obtusa) Extract as an Antibacterial Agent of Aeromonas hydrophila | Journal of Aquaculture and Fish Health [e-journal.unair.ac.id]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Cellular Toxicity and Safety Profile of 1,1-Dimethylpyrrolidinium-2-carboxylate

Executive Summary

In the landscape of natural product-derived therapeutics, 1,1-Dimethylpyrrolidinium-2-carboxylate —commonly known as Stachydrine or Proline betaine —has emerged as a highly versatile pyrrolidine alkaloid. Originally isolated from the Lamiaceae family (notably Leonurus cardiaca and Leonurus japonicus), this quaternary ammonium compound is gaining significant traction in drug development for its unique pharmacological dichotomy: it exhibits profound cytoprotective effects in normal tissues while demonstrating targeted cytotoxicity against oncogenic phenotypes 1.

As a Senior Application Scientist overseeing preclinical safety profiling, I have structured this whitepaper to dissect the mechanistic causality behind stachydrine's safety window. We will explore its physicochemical parameters, evaluate its differential cellular toxicity, and provide self-validating experimental workflows for researchers aiming to harness its potential in metabolic syndrome, cardiovascular preservation, and precision oncology.

Physicochemical & Pharmacological Profile

Understanding the baseline toxicity of a compound begins with its structural and physicochemical properties. Stachydrine is a simple, non-symmetrical molecule. Its high water solubility and low molecular weight dictate its rapid systemic distribution and clearance, which fundamentally contributes to its low baseline toxicity profile 2.

Table 1: Quantitative Physicochemical Summary

| Parameter | Value / Description |

| IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

| Common Synonyms | Stachydrine, L-Proline betaine |

| Molecular Weight | 143.18 g/mol |

| Chemical Formula | C₇H₁₃NO₂ |

| Topological Polar Surface Area | 40.1 Ų |

| Aqueous Solubility | Highly soluble (~0.67 g/L) |

| Primary Biological Targets | AMPK/SIRT1, NF-κB, Akt/ERK, Bax/Caspase-3 |

Cellular Toxicity & Safety Profile: A Mechanistic Dichotomy

The most compelling aspect of 1,1-Dimethylpyrrolidinium-2-carboxylate is its exceptionally wide therapeutic index, driven by context-dependent signaling.

Cytoprotection in Normal Cells (High Safety Margin)

In normal cellular architectures—such as human umbilical vein endothelial cells (HUVECs), cardiomyocytes, and cerebellar granule neurons—stachydrine acts as a stress-response modulator rather than a toxicant. Long-term in vivo oral administration models demonstrate no significant systemic toxicity 3.

The Causality: The lack of toxicity in healthy cells is due to stachydrine's activation of the AMPK/SIRT1 and Nrf2/HO-1 axes. By facilitating the nuclear translocation of Nrf2, it upregulates antioxidant enzymes (SOD, GSH-Px), effectively neutralizing reactive oxygen species (ROS) and suppressing the NF-κB inflammatory cascade. This prevents lipid peroxidation and protects the mitochondrial membrane potential, ensuring cellular survival under ischemic or metabolic stress 4.

Targeted Cytotoxicity in Oncogenic Phenotypes

Conversely, in malignant cell lines (e.g., hepatocellular carcinoma, breast cancer, and prostate cancer), stachydrine exhibits targeted cytotoxicity.

The Causality: Cancer cells rely heavily on hyperactive survival pathways (like PI3K/Akt/ERK) to evade apoptosis. Stachydrine disrupts this dependency by downregulating Akt/ERK phosphorylation. This targeted inhibition collapses the tumor cell's survival signaling, leading to the cleavage of Caspase-3 and the upregulation of pro-apoptotic Bax, culminating in programmed cell death without causing necrotic inflammation in surrounding healthy tissue 3.

Mechanistic Visualization

The following diagram maps the divergent signaling pathways that dictate the compound's safety profile in normal cells versus its toxicity in cancer cells.

Fig 1: Differential cellular signaling of 1,1-Dimethylpyrrolidinium-2-carboxylate.

Experimental Methodologies: Self-Validating Toxicity Profiling

To accurately assess the therapeutic index of stachydrine, researchers must employ orthogonal assays that cross-validate cellular viability with mechanistic endpoints. Below is the optimized, step-by-step methodology used in advanced preclinical screening.

Protocol: Multiplexed In Vitro Cytotoxicity and Apoptosis Workflow

Phase 1: Controlled Cell Culture & Seeding

-

Cell Line Preparation: Culture target cells (e.g., HUVECs for safety baseline; MCF-7 for oncogenic efficacy) in complete media (DMEM + 10% FBS).

-

Seeding: Plate cells at 5×103 cells/well in a 96-well plate.

-

Causality Check: Seeding density is strictly optimized to ensure cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-confluence triggers contact inhibition, which artificially skews viability data and masks compound-induced apoptosis.

-

-

Edge Effect Mitigation: Fill the outermost wells with sterile PBS rather than cell suspension to prevent evaporation-induced osmolarity shifts in the test wells.

Phase 2: Compound Treatment & Orthogonal Controls

-

Dosing: Treat cells with a concentration gradient of stachydrine (0.1 μM to 100 μM).

-

Vehicle Control: Include a 0.1% DMSO vehicle control.

-

Causality Check: Stachydrine is highly water-soluble, but if DMSO is used for derivative formulations, keeping it ≤ 0.1% ensures the solvent does not induce basal toxicity.

-

-

Positive Control: Utilize Doxorubicin (1 μM) to validate the assay's sensitivity to apoptotic induction.

Phase 3: CCK-8 & LDH Release Co-Assay (Viability vs. Necrosis)

-

CCK-8 Incubation: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C, then read absorbance at 450 nm.

-

LDH Validation: In parallel, sample 50 μL of the supernatant to measure Lactate Dehydrogenase (LDH) release.

-

Causality Check: CCK-8 measures mitochondrial dehydrogenase activity. A drop in CCK-8 signal could mean cell death or merely metabolic downregulation. By cross-referencing with LDH release (a marker of membrane rupture), we create a self-validating system that confirms whether the cells are dying or just metabolically quiescent.

-

Phase 4: Flow Cytometry (Annexin V / PI Staining)

-

Harvesting: Trypsinize cells (ensuring to collect the supernatant containing detached, late-apoptotic cells).

-

Staining: Resuspend in 1X Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 mins in the dark.

-

Analysis: Analyze via flow cytometer within 1 hour.

-

Causality Check: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (necrosis/late apoptosis). This step proves that stachydrine's anti-cancer toxicity is mechanistically driven by programmed apoptosis (Annexin V+/PI-) rather than acute, non-specific necrosis (Annexin V-/PI+).

-

Pharmacokinetics & Derivative Engineering

While the safety profile of 1,1-Dimethylpyrrolidinium-2-carboxylate is excellent, its clinical translation is historically bottlenecked by rapid renal clearance and low in vivo bioavailability.

To circumvent this, structural phytochemistry and derivative engineering have become critical. A prime example is the synthesis of SL06 , a novel Stachydrine–Leonurine conjugate. By linking stachydrine with leonurine, researchers successfully enhanced its lipophilicity and blood-brain barrier (BBB) penetration. SL06 demonstrates vastly superior neuroprotective efficacy in middle cerebral artery occlusion (tMCAO) models compared to stachydrine alone, significantly reducing infarction size while maintaining the parent compound's high safety treatment window 5. This highlights the future of stachydrine not just as a standalone therapeutic, but as a highly safe, active scaffold for advanced drug design.

References

-

Ahmed, S. A., et al. "Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction." RSC Medicinal Chemistry (via PMC). Available at:[Link]

-

Tang, S., & Huang, Y. "Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders." Drug Design, Development and Therapy (via PMC). Available at:[Link]

-

He, Z., et al. "Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways." Frontiers in Plant Science. Available at:[Link]

-

Li, F., et al. "Novel Stachydrine–Leonurine Conjugate SL06 as a Potent Neuroprotective Agent for Cerebral Ischemic Stroke." ACS Chemical Neuroscience. Available at:[Link]

-

National Center for Biotechnology Information. "1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate | C7H13NO2 | CID 554." PubChem Database. Available at:[Link]

Sources

- 1. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1-Dimethylpyrrolidin-1-Ium-2-Carboxylate | C7H13NO2 | CID 554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

HPLC method development for 1,1-Dimethylpyrrolidinium-2-carboxylate quantification

Advanced HILIC-MS/MS Method Development for the Quantification of 1,1-Dimethylpyrrolidinium-2-carboxylate

The Analytical Challenge: Mechanistic Background

1,1-Dimethylpyrrolidinium-2-carboxylate—commonly referred to as stachydrine or proline betaine—is a highly polar, zwitterionic quaternary ammonium compound. It serves as a critical dietary biomarker for citrus consumption[1] and is the primary bioactive quality-control marker in Traditional Chinese Medicines (TCM) such as Leonurus japonicus (Motherwort)[2][3].

Quantifying this molecule presents two distinct analytical hurdles:

-

Lack of Chromophore: The molecule lacks a conjugated π-electron system, rendering standard UV-Vis detection highly insensitive (weak absorption only at ~200–210 nm)[3][4].

-

Extreme Hydrophilicity: Due to its permanent positive charge and carboxylate moiety, stachydrine exhibits virtually no retention on traditional C18 reversed-phase liquid chromatography (RPLC) columns. In RPLC, it co-elutes with the solvent front, subjecting the analyte to severe matrix suppression during mass spectrometric ionization[2][5].

To overcome these physical limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) or Evaporative Light Scattering Detection (ELSD) is the gold standard[2][4].

Experimental Design & Causality

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

-

Stationary Phase Selection: An unbonded bare silica or amide-bonded HILIC column (e.g., sub-2 µm core-shell or fully porous silica) is required. Causality: In HILIC, the highly organic mobile phase drives the formation of a water-enriched liquid layer on the polar stationary phase. Stachydrine’s zwitterionic nature forces it to partition heavily into this aqueous layer, providing robust retention[2].

-

Mobile Phase Chemistry: A binary system of Acetonitrile and Water, buffered with 10 mM Ammonium Formate and 0.1% Formic Acid. Causality: The formate buffer increases the ionic strength of the aqueous partition layer, preventing secondary ion-exchange interactions with active silanol groups that cause peak tailing[3]. The acidic pH ensures the carboxylate group is partially protonated, stabilizing its ionization state for ESI(+)[5].

-

Self-Validating Quantification: We employ a Stable Isotope Dilution Assay (SIDA) using d6 -proline betaine as an internal standard (IS). Causality: The isotopologue co-elutes exactly with the native analyte, experiencing identical matrix suppression in the ESI source. This creates a self-correcting mathematical ratio that validates the extraction recovery and ionization efficiency of every single injection[1].

Analytical Workflow Visualization

Figure 1: End-to-end workflow for 1,1-Dimethylpyrrolidinium-2-carboxylate via HILIC-MS/MS.

Step-by-Step Experimental Protocol

Phase 1: Matrix-Matched Sample Preparation

Note: This protocol is optimized for biological fluids (plasma/urine) or botanical extracts.

-

Aliquot & Spike: Transfer 100 µL of the biological sample or botanical extract into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the internal standard solution ( d6 -proline betaine, 1 nmol/mL)[1].

-

Solvent-Mediated Precipitation: Add 800 µL of ice-cold Acetonitrile (ACN) to the sample[1].

-

Equilibration: Vortex vigorously for 15 minutes at room temperature to ensure complete phase transfer of the highly polar analyte into the organic-aqueous mixture.

-

Clarification: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Phase 2: LC-MS/MS Instrumental Parameters

Liquid Chromatography (HILIC):

-

Column: Bare Silica HILIC (e.g., 2.1 × 100 mm, 1.8 µm)[2].

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water + 0.1% Formic Acid[3].

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

-

Elution Profile: Isocratic at 20% A / 80% B (For multiplexed betaine analysis, a gradient from 90% B to 60% B over 10 minutes can be utilized)[3][5].

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization Positive (ESI+)[2].

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300 °C, 10 L/min.

-

MRM Transitions:

-

Quantifier:m/z 144.1 → 84.1 (Collision Energy: 15 eV)[2].

-

Qualifier:m/z 144.1 → 58.1 (Collision Energy: 25 eV).

-

Internal Standard:m/z 150.1 → 90.1.

-

Quantitative Data & Method Validation

A rigorously developed method must demonstrate self-validating reliability. Below is a summary of the expected validation parameters comparing the high-sensitivity MS/MS approach to the routine ELSD approach, synthesized from established literature[1][2][4].

| Validation Parameter | HILIC-MS/MS (ESI+) | HILIC-ELSD | Clinical/QC Implication |

| Linearity Range | 1.0 – 1500 ng/mL | 0.20 – 1.98 µg/mL | MS/MS covers both trace dietary levels and high-dose botanical extracts. |

| Limit of Detection (LOD) | 0.1 ng/mL | ~50 ng/mL | MS/MS is required for trace pharmacokinetic tracking. |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | ~150 ng/mL | ELSD is sufficient for raw material QC (e.g., Leonurus japonicus). |

| Extraction Recovery | 94.5% – 98.2% | 97.01% | High recovery confirms 80% ACN is optimal for zwitterion extraction. |

| Precision (RSD%) | < 3.5% | 0.19% (Intra-day) | Both detectors offer highly reproducible quantification. |

| Matrix Effect | 98% – 102% (IS corrected) | N/A | d6 -IS perfectly normalizes ESI suppression. |

Conclusion

The quantification of 1,1-Dimethylpyrrolidinium-2-carboxylate requires a departure from conventional reversed-phase methodologies. By leveraging the orthogonal retention mechanism of HILIC and the specific fragmentation pathways of ESI-MS/MS, this protocol provides a highly robust, self-validating system. The strategic use of matrix-matched precipitation solvents and stable isotope dilution ensures that the method is readily deployable for both high-throughput dietary biomarker screening and rigorous pharmaceutical quality control.

References

- Source: agilent.

- Source: acs.

- Source: acs.

- Source: scirp.

- Title: Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Sources

in vivo murine dosing protocols for 1,1-Dimethylpyrrolidinium-2-carboxylate

Title: In Vivo Murine Dosing Protocols and Mechanistic Workflows for 1,1-Dimethylpyrrolidinium-2-carboxylate

Executive Summary & Mechanistic Rationale

1,1-Dimethylpyrrolidinium-2-carboxylate (widely known in literature as Stachydrine or L-Proline betaine) is a quaternary ammonium alkaloid with profound multi-target therapeutic potential[1][2]. Characterized by its high aqueous solubility (logP ≈ -2.2) and rapid renal clearance, this compound necessitates highly optimized in vivo dosing strategies to maintain therapeutic efficacy and steady-state target engagement[2].

Rather than acting as a single-target kinase inhibitor, 1,1-Dimethylpyrrolidinium-2-carboxylate functions as a microenvironment modulator. Its causality in murine disease models is driven by three primary signaling axes:

-

Oncology (Tumor Microenvironment): It inhibits the M2 polarization of tumor-associated macrophages (TAMs) by suppressing the JAK2/STAT3 signaling pathway, thereby attenuating colorectal cancer liver metastasis[3].

-

Gynecology & Inflammation: It downregulates COX-2 expression and reduces prostaglandin F2α (PGF2α) levels, directly ameliorating oxytocin-induced uterine hypercontractility and oxidative stress[4].

-

Cardiovascular: It activates endothelial nitric oxide synthase (eNOS) via the AMPK/Akt pathway, promoting rapid vascular relaxation and protecting against cardiac hypertrophy[5].

Multi-target signaling modulation by 1,1-Dimethylpyrrolidinium-2-carboxylate.

Formulation and Pharmacokinetics

Because 1,1-Dimethylpyrrolidinium-2-carboxylate is highly hydrophilic, it is typically formulated in sterile physiological saline (0.9% NaCl) or ultra-pure water for in vivo administration[2][3].

-

Route of Administration: Oral gavage (PO) is the preferred route. It mimics the compound's traditional dietary/herbal consumption and ensures rapid gastrointestinal absorption[2][3].

-

Dosing Frequency: Due to its rapid metabolism and excretion, protocols require daily or every-other-day (q.o.d) dosing to maintain target engagement[3][4].

Quantitative Data Summary: Murine Dosing Parameters

| Parameter | Oncology (CRC Metastasis) | Gynecology (Dysmenorrhea) | Cardiovascular (Hypertrophy) |

| Model | Splenic injection (Luc-MC38) | Estradiol + Oxytocin (OT) | Transverse Aortic Constriction |

| Dose Range | 15, 30, 60 mg/kg | 5, 10, 20 mg/kg | 10 - 20 mg/kg |

| Route/Freq | PO, Every other day (21 days) | PO, Daily (Days 4-7) | PO / IP, Daily |

| Key Targets | JAK2, STAT3, CD206+ | COX-2, PGF2α, MDA | NOX2, AMPK, eNOS |

| Readouts | Liver foci, survival, p-STAT3 | Writhing latency/count | ROS, Cardiac function |

Step-by-Step Experimental Protocols

Protocol A: Colorectal Cancer Liver Metastasis Model (Oncology)

Causality & Validation: This protocol evaluates the compound's ability to halt metastasis by targeting TAMs. To establish a self-validating system , the protocol incorporates a macrophage depletion arm (using anti-CSF1R) to conclusively prove that the drug's efficacy is strictly macrophage-dependent[3].

Workflow:

-

Model Establishment (Day 0): Anesthetize C57BL/6 mice with 1% pentobarbital sodium. Perform an intrasplenic injection of 2×106 Luciferase-tagged MC38 cells (Luc-MC38) to seed hepatic metastases[3].

-

Dosing Regimen (Days 1–21): Randomize mice into a vehicle control group and treatment groups. Administer 1,1-Dimethylpyrrolidinium-2-carboxylate via oral gavage at 15 mg/kg (Low), 30 mg/kg (Medium), or 60 mg/kg (High) every other day[3].

-

Macrophage Depletion Control (Validation Step): In a separate validation cohort, inject anti-CSF1R antibody intraperitoneally (IP) on days 6, 9, 12, 15, and 18 (initial dose 400 μ g/mouse , maintenance 100 μ g/mouse ) to confirm TAM-dependent mechanisms[3].

-

Endpoint Analysis (Day 21): Perform live animal bioluminescence imaging to quantify hepatic foci. Euthanize mice, record liver weights, and perform flow cytometry on liver homogenates to quantify CD206+ M2 macrophages and p-STAT3 levels[3].

In vivo murine dosing timeline for colorectal cancer liver metastasis models.

Protocol B: Oxytocin-Induced Primary Dysmenorrhea Model (Gynecology)

Causality & Validation: This model evaluates the compound's anti-spasmodic effects. The self-validating metric here is the direct correlation between the behavioral readout (writhing) and the biochemical readout (serum PGF2α and MDA levels)[4].

Workflow:

-

Sensitization (Days 1–7): Subcutaneously inject female mice (e.g., ICR/Swiss) with estradiol benzoate (2.5 mg/kg/day) for 7 consecutive days to induce estrus and sensitize the uterus[4].

-

Therapeutic Dosing (Days 4–7): From day 4 to day 7, administer 1,1-Dimethylpyrrolidinium-2-carboxylate orally at 5, 10, or 20 mg/kg/day, exactly 1 hour prior to the daily estradiol injection[4].

-

Induction (Day 7): One hour after the final drug dose, administer an intraperitoneal injection of oxytocin (OT) at 100 U/kg to induce uterine hypercontractility[4].

-

Behavioral & Biochemical Readout: Immediately record the writhing latency and the total number of writhing events over a 30-minute observation window. A successful dose-response will show writhing events dropping from ~27 (vehicle) to <10 (treated)[4]. Euthanize the mice and collect serum to quantify Malondialdehyde (MDA) and PGF2α via ELISA to validate the suppression of the COX-2/PGF2α axis[4].

Sources

- 1. Stachydrine: A Systematic Review of Its Multi-Targeted Therapeutic Potential in Cardiovascular, Oncology, Renal, Gynecological, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound L-Stachydrine (FDB000463) - FooDB [foodb.ca]

- 3. Frontiers | Stachydrine targeting tumor-associated macrophages inhibit colorectal cancer liver metastasis by regulating the JAK2/STAT3 pathway [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

High-Throughput LC-MS/MS Quantitation of 1,1-Dimethylpyrrolidinium-2-carboxylate (Proline Betaine) in Human Serum: A HILIC-SIDA Approach

Abstract

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known as stachydrine or proline betaine, is a highly polar quaternary ammonium alkaloid. It serves as a critical osmoprotectant, a validated dietary biomarker for citrus consumption, and a compound of interest for its cardiovascular and anti-inflammatory properties. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol utilizing a Stable Isotope Dilution Assay (SIDA) for the precise quantification of proline betaine in human serum.

Introduction & Biological Significance

Proline betaine is an endogenous and dietary metabolite characterized by a permanently charged quaternary amine and a carboxylic acid group. Due to its high abundance in citrus fruits, it has been extensively validated as a highly specific nutritional biomarker 1[1]. Furthermore, pharmacological studies highlight its role in modulating lipid metabolism and reducing hepatic steatosis. Accurate pharmacokinetic profiling of proline betaine in serum requires an analytical method capable of handling its extreme polarity and the complex biological matrix of human serum.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing an assay for a zwitterionic/quaternary ammonium compound requires overcoming specific chromatographic and ionization hurdles. The causality behind our experimental design is as follows:

-

Chromatographic Selection (Why HILIC?): Proline betaine exhibits virtually no retention on conventional reversed-phase (C18) columns, eluting in the void volume where it is subjected to massive ion suppression from unretained salts and proteins. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase, providing excellent retention, peak shape, and orthogonal selectivity for highly polar, ionic species 2[2].

-

Sample Preparation (Why Acetonitrile Precipitation?): Protein precipitation (PPT) is a rapid and effective method for serum cleanup 3[3]. We specifically utilize cold acetonitrile (ACN) rather than methanol or aqueous acids 4[4]. A 1:4 ratio of serum to ACN ensures the final supernatant is >80% organic. This perfectly matches the starting conditions of the HILIC gradient (95% organic), preventing the severe peak broadening or breakthrough that occurs when injecting highly aqueous samples onto a HILIC column.

-

Quantitation Method (Why SIDA?): Electrospray ionization (ESI) of complex biological fluids is inherently prone to matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids. A Stable Isotope Dilution Assay (SIDA) using d6 -proline betaine as an internal standard is mandatory. The isotopologue co-elutes exactly with the endogenous analyte, experiencing identical matrix effects, thereby self-validating the quantitative accuracy of the assay.

Experimental Protocols

Materials and Reagents

-

Standards: 1,1-Dimethylpyrrolidinium-2-carboxylate (Proline betaine) and d6 -proline betaine (Internal Standard).

-

Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

-

Additives: LC-MS grade Ammonium formate, Formic acid (FA).

Step-by-Step Sample Preparation (Serum)

-

Thaw and Aliquot: Thaw human serum samples on ice. Transfer a 50 µL aliquot into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the d6 -proline betaine working solution (5 µg/mL in 50% ACN) to the serum. Vortex briefly to equilibrate.

-

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (100%) to the mixture.

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and extraction of the analyte.

-

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert. The sample is now ready for direct injection.

Figure 1: Step-by-step sample preparation and HILIC-MS/MS analytical workflow.

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mobile Phase A (Aqueous): 10 mM Ammonium formate + 0.125% Formic acid in Water. (Note: Ionic strength is critical in HILIC to mask secondary silanol interactions).

-

Mobile Phase B (Organic): 10 mM Ammonium formate + 0.125% Formic acid in Acetonitrile/Water (95:5, v/v).

Figure 2: ESI+ collision-induced dissociation (CID) fragmentation pathways of proline betaine.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|

| Proline Betaine | 144.1 | 102.1 | 50 | 15 | Quantifier |

| Proline Betaine | 144.1 | 58.1 | 50 | 25 | Qualifier |